molecular formula C9H9NO B053819 2-(3-Methoxyprop-1-YN-1-YL)pyridine CAS No. 113985-43-6

2-(3-Methoxyprop-1-YN-1-YL)pyridine

Cat. No. B053819
M. Wt: 147.17 g/mol
InChI Key: YWNTZNVGBXOIEQ-UHFFFAOYSA-N
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Patent
US07176216B2

Procedure details

To a solution of 2-bromopyridine (20 g) dissolved in diethylamine (100 mL) was added 3-methoxy-1-propyne (11.8 g), dichlorobis(triphenylphosphine)palladium(II) (888 mg) and copper iodide (121 mg), and the reaction mixture was stirred for 1 hour at 40° C. under a nitrogen stream. After the reaction mixture was filtered through celite to remove insoluble residue, the filtrate was evaporated under reduced pressure, the residue was purified by silica gel column chromatography and the title compound (16.8 g) was obtained as a light orange oil from the n-hexane:ethyl acetate (5:1) fraction.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
888 mg
Type
catalyst
Reaction Step Two
Quantity
121 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:8][O:9][CH2:10][C:11]#[CH:12]>C(NCC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I>[CH3:8][O:9][CH2:10][C:11]#[C:12][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1 |^1:20,39|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)NCC
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
COCC#C
Name
Quantity
888 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
121 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour at 40° C. under a nitrogen stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove insoluble residue
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCC#CC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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